An In-Depth Technical Guide to α-Chlorobenzaldoxime (CAS 698-16-8): Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to α-Chlorobenzaldoxime (CAS 698-16-8): Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of α-chlorobenzaldoxime, a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and reactivity is paramount for its effective utilization.
Core Chemical and Physical Properties
α-Chlorobenzaldoxime, with the chemical formula C₇H₆ClNO, is a derivative of benzaldoxime.[1] It typically presents as a colorless to pale yellow crystalline solid.[1] A solid understanding of its physical properties is the foundation for its appropriate handling, storage, and use in reactions.
Table 1: Physicochemical Properties of α-Chlorobenzaldoxime
| Property | Value | Source(s) |
| CAS Number | 698-16-8 | [1][2][] |
| Molecular Formula | C₇H₆ClNO | [1][4] |
| Molecular Weight | 155.58 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow crystalline solid | [1][2] |
| Melting Point | 48-52 °C | [1][2][][6] |
| Boiling Point | 275.8 °C at 760 mmHg | [1][2][] |
| Density | 1.21 g/cm³ | [1][2][] |
| Flash Point | 120.6 °C | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol and ether.[1] | [1] |
| Storage Temperature | 2-8 °C | [1][6][7] |
The presence of both a chlorine atom and an oxime functional group imparts a unique reactivity profile to the molecule, making it a valuable synthon. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the carbon atom to which it is attached, influencing its reaction pathways.[8]
Synthesis and Mechanistic Considerations
The synthesis of α-chlorobenzaldoxime is a critical process for its subsequent use. A common and effective method involves the direct chlorination of benzaldehyde oxime.[2]
Experimental Protocol: Synthesis from Benzaldehyde Oxime
This protocol is based on established laboratory procedures for the chlorination of oximes.
Objective: To synthesize α-chlorobenzaldoxime via the chlorination of benzaldehyde oxime.
Materials:
-
Benzaldehyde oxime
-
Chloroform (CHCl₃)
-
Chlorine gas (Cl₂)
-
Petroleum ether
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve benzaldehyde oxime in chloroform in a round-bottom flask.[2]
-
Cool the solution to -2 °C using an ice-salt bath. It is crucial to maintain a low temperature to control the exothermicity of the reaction and minimize side-product formation.[2]
-
While stirring vigorously, bubble dry chlorine gas through the solution. The temperature must be carefully monitored and maintained below -2 °C throughout the addition.[2]
-
After the chlorination is complete (as determined by an appropriate monitoring technique such as TLC), remove the dissolved excess chlorine under reduced pressure.[2]
-
Evaporate the chloroform solvent at a temperature not exceeding 40 °C to avoid degradation of the product.[2]
-
Dissolve the resulting crude residue in a minimal amount of petroleum ether.[2]
-
Cool the solution to induce crystallization of the α-chlorobenzaldoxime product.[2]
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum.
Causality in Experimental Design: The choice of chloroform as a solvent is due to its inertness under these reaction conditions and its ability to dissolve the starting material. The low reaction temperature is a critical parameter; it prevents over-chlorination and the potential for hazardous side reactions. The final recrystallization step from petroleum ether is designed to purify the product from any unreacted starting material or byproducts.
Reactivity and Key Applications in Synthesis
The synthetic utility of α-chlorobenzaldoxime is dominated by its role as a precursor to nitrile oxides, which are highly reactive 1,3-dipolar species.[8] This reactivity is the cornerstone of its application in the synthesis of five-membered heterocyclic compounds, particularly isoxazoles.[8]
Generation of Nitrile Oxides and [3+2] Cycloaddition
In the presence of a non-nucleophilic base (e.g., triethylamine), α-chlorobenzaldoxime undergoes dehydrochlorination to generate the corresponding benzonitrile oxide in situ. This transient intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield isoxazoles and isoxazolines, respectively.[8]
Caption: Generation of benzonitrile oxide and subsequent [3+2] cycloaddition.
This reaction is a powerful tool in medicinal chemistry as the isoxazole moiety is a common scaffold in many biologically active molecules.[8] For instance, this methodology has been employed in the synthesis of 3,4-diarylisoxazoles, which have shown potential as selective COX-2 inhibitors.[8]
Role as a Pharmaceutical and Agrochemical Intermediate
α-Chlorobenzaldoxime is a crucial building block in the multi-step synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to introduce specific functionalities makes it an invaluable component in the construction of complex molecular architectures.[8] The chlorine atom can be displaced by nucleophiles, and the oxime functionality can be further transformed, offering multiple avenues for molecular elaboration. The presence of a chlorine atom in the final drug molecule can also enhance its pharmacological properties.[9]
Analytical Characterization
The structural elucidation and purity assessment of α-chlorobenzaldoxime rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the oxime proton. A published spectrum shows multiplets for the aromatic protons in the range of δ 7.30-7.87 ppm and a singlet for the oxime proton at δ 12.42 ppm.[6] The exact chemical shifts of the aromatic protons will depend on the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the C=N carbon of the oxime. The carbon attached to the chlorine will have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N bond of the oxime, the N-O bond, and the C-Cl bond, in addition to the absorptions for the aromatic ring.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak, which is a definitive indicator of a single chlorine atom in the molecule. An LC/MS analysis has shown an (M+1) peak at 155.8, consistent with the molecular weight.[6]
Safety and Handling
Due to its reactivity, α-chlorobenzaldoxime must be handled with care.[1] It is classified as an irritant and is harmful if not handled properly.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2][5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5][6] |
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid inhalation of dust or vapors.[1]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]
-
Store in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8 °C.[1][6][7]
Conclusion
α-Chlorobenzaldoxime is a chemical intermediate of significant value, primarily due to its role as a stable and accessible precursor to nitrile oxides for [3+2] cycloaddition reactions. Its utility in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, underscores its importance in modern drug discovery and development. A thorough understanding of its chemical properties, synthetic methods, and safe handling procedures is essential for any researcher or scientist intending to work with this versatile compound. The insights provided in this guide are intended to equip professionals with the necessary knowledge to confidently and effectively utilize α-chlorobenzaldoxime in their synthetic endeavors.
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